molecular formula C16H23NO B074076 N-cyclohexyl-4-phenylbutanamide CAS No. 64353-78-2

N-cyclohexyl-4-phenylbutanamide

Numéro de catalogue B074076
Numéro CAS: 64353-78-2
Poids moléculaire: 245.36 g/mol
Clé InChI: NWKPABISVRIQLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-4-phenylbutanamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in recent years due to its potential application in cancer therapy. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA.

Mécanisme D'action

N-cyclohexyl-4-phenylbutanamide selectively inhibits RNA polymerase I by binding to a specific pocket within the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, leading to the downregulation of ribosomal RNA synthesis. The inhibition of ribosomal RNA synthesis ultimately leads to the inhibition of cancer cell growth.

Effets Biochimiques Et Physiologiques

N-cyclohexyl-4-phenylbutanamide has been shown to have a significant effect on cancer cell growth in preclinical models. In addition to its selective inhibition of RNA polymerase I, N-cyclohexyl-4-phenylbutanamide has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in the regulation of cell growth and apoptosis. N-cyclohexyl-4-phenylbutanamide has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the promotion of immune cell infiltration.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclohexyl-4-phenylbutanamide is its selectivity for RNA polymerase I. This selectivity allows for the specific targeting of cancer cells while minimizing the toxicity to normal cells. However, the synthesis of N-cyclohexyl-4-phenylbutanamide is a complex process that requires expertise in organic chemistry, making it difficult to produce large quantities of the compound. In addition, N-cyclohexyl-4-phenylbutanamide has been shown to have limited efficacy in certain types of cancer, highlighting the need for further research to identify the optimal patient population for this therapy.

Orientations Futures

There are several future directions for the research and development of N-cyclohexyl-4-phenylbutanamide. One potential direction is the combination of N-cyclohexyl-4-phenylbutanamide with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the identification of biomarkers that can predict response to N-cyclohexyl-4-phenylbutanamide, allowing for the selection of patients who are most likely to benefit from this therapy. Finally, further research is needed to understand the long-term effects of N-cyclohexyl-4-phenylbutanamide on normal cells and the potential for resistance to develop over time.
Conclusion:
N-cyclohexyl-4-phenylbutanamide is a promising small molecule inhibitor that has the potential to be a valuable addition to cancer therapy. Its selective inhibition of RNA polymerase I and its effects on the tumor microenvironment make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, optimize its efficacy, and identify the patient population that will benefit most from this therapy.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-4-phenylbutanamide involves the reaction of 4-phenylbutyric acid with cyclohexylamine to form the corresponding amide. The amide is then subjected to a series of reactions, including acylation and cyclization, to yield the final product. The synthesis of N-cyclohexyl-4-phenylbutanamide is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-cyclohexyl-4-phenylbutanamide has been extensively studied for its potential application in cancer therapy. RNA polymerase I is overexpressed in many types of cancer, including breast, ovarian, and pancreatic cancer. N-cyclohexyl-4-phenylbutanamide selectively inhibits RNA polymerase I, leading to the downregulation of ribosomal RNA synthesis and ultimately, the inhibition of cancer cell growth. N-cyclohexyl-4-phenylbutanamide has been shown to be effective in preclinical models of cancer, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Propriétés

Numéro CAS

64353-78-2

Nom du produit

N-cyclohexyl-4-phenylbutanamide

Formule moléculaire

C16H23NO

Poids moléculaire

245.36 g/mol

Nom IUPAC

N-cyclohexyl-4-phenylbutanamide

InChI

InChI=1S/C16H23NO/c18-16(17-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18)

Clé InChI

NWKPABISVRIQLP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2

SMILES canonique

C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.